![molecular formula C15H12FN3O5S2 B13847215 Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13847215.png)
Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a fluorinated pyridine ring, and a methylsulfonyl group.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process.
化学反応の分析
Types of Reactions
Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary depending on the desired outcome, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
科学的研究の応用
Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and as a tool for probing cellular functions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives and fluorinated pyridine compounds. Examples include:
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure and may have similar chemical properties and applications.
Fluorinated pyridine compounds: These compounds contain a fluorinated pyridine ring and may exhibit similar reactivity and biological activity.
Uniqueness
Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H12FN3O5S2 |
|---|---|
分子量 |
397.4 g/mol |
IUPAC名 |
methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H12FN3O5S2/c1-23-13-8(4-7(16)5-17-13)10-11-9(25-12(10)14(20)24-2)6-18-15(19-11)26(3,21)22/h4-6H,1-3H3 |
InChIキー |
VKPUSIZXLBMITJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=N1)F)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



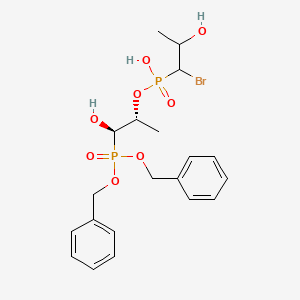

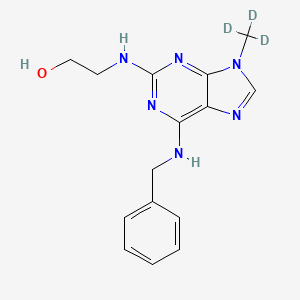
![1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13847180.png)
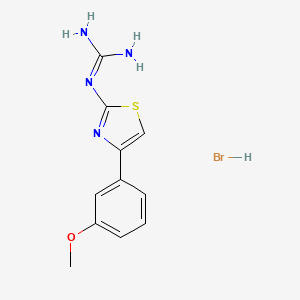
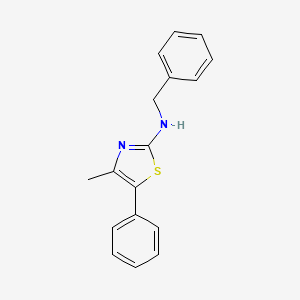
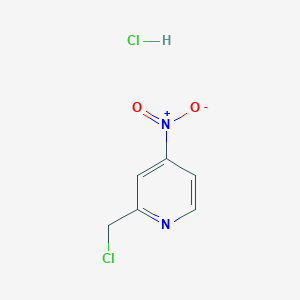

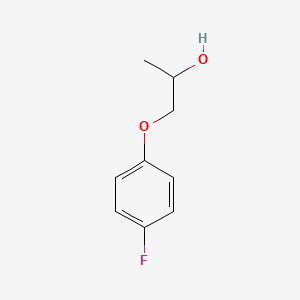
![3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4](/img/structure/B13847207.png)
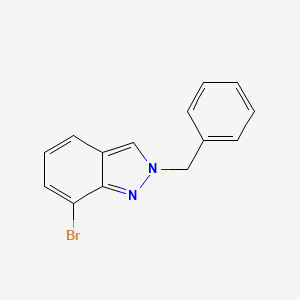
![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)

